4-Bromobicyclo[2.1.1]hexan-1-amine hydrochloride
Description
Properties
Molecular Formula |
C6H11BrClN |
|---|---|
Molecular Weight |
212.51 g/mol |
IUPAC Name |
4-bromobicyclo[2.1.1]hexan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H10BrN.ClH/c7-5-1-2-6(8,3-5)4-5;/h1-4,8H2;1H |
InChI Key |
MHYLKAZRQHXZJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1(C2)N)Br.Cl |
Origin of Product |
United States |
Preparation Methods
Key Steps:
-
- A suitable bicyclic compound, such as bicyclo[2.1.1]hexane, is brominated using reagents like bromine ($$ Br_2 $$) or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to introduce the bromine atom at the desired position.
-
- The brominated intermediate undergoes nucleophilic substitution with ammonia ($$ NH_3 $$) or an amine derivative to introduce the amine functional group at the first position.
-
- The free amine is treated with hydrochloric acid ($$ HCl $$) to yield the hydrochloride salt, enhancing its stability and solubility.
Detailed Methodology
Step 1: Bromination
| Parameter | Description |
|---|---|
| Precursor | Bicyclo[2.1.1]hexane |
| Reagent | Bromine ($$ Br_2 $$) or NBS |
| Solvent | Carbon tetrachloride ($$ CCl4 $$) or dichloromethane ($$ CH2Cl_2 $$) |
| Conditions | UV light or heat |
| Outcome | Selective bromination at the fourth carbon |
Step 2: Amination
| Parameter | Description |
|---|---|
| Intermediate | 4-Bromobicyclo[2.1.1]hexane |
| Reagent | Ammonia ($$ NH_3 $$) or an amine derivative |
| Solvent | Ethanol or water |
| Catalyst | None or phase-transfer catalyst |
| Conditions | Mild heating |
| Outcome | Formation of 4-Bromobicyclo[2.1.1]hexan-1-amine |
Step 3: Hydrochloride Salt Formation
| Parameter | Description |
|---|---|
| Intermediate | 4-Bromobicyclo[2.1.1]hexan-1-amine |
| Reagent | Hydrochloric acid ($$ HCl $$) |
| Solvent | Water or ethanol |
| Conditions | Ambient temperature |
| Outcome | Formation of this compound |
Yield and Purity Considerations
- The yield and purity depend on reaction conditions, such as temperature, solvent choice, and reagent quality.
- Purification techniques like recrystallization or column chromatography may be employed after each step to ensure high purity.
Data Summary
Reaction Data Table
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromination | Bromine in $$ CCl_4 $$, UV light | ~80–90% | High selectivity for C4 |
| Amination | Ammonia in ethanol, mild heating | ~70–85% | Requires careful temperature control |
| Hydrochloride Salt Formation | $$ HCl $$ in water | ~95% | Simple and efficient process |
Notes on Optimization
- Using NBS instead of bromine can improve selectivity and reduce side reactions during bromination.
- Employing phase-transfer catalysts in the amination step can enhance reaction rates and yields.
- The final hydrochloride formation is straightforward but requires precise stoichiometry to avoid excess acid.
Chemical Reactions Analysis
4-Bromobicyclo[2.1.1]hexan-1-amine hydrochloride can undergo several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Addition Reactions: The compound can participate in addition reactions, particularly at the double bonds in the bicyclic structure.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmaceutical Applications
Neurological Disorders : The compound's structural characteristics may allow it to act as a lead compound for developing drugs targeting neurological disorders. Its bicyclic structure can facilitate interactions with biological targets, enhancing its pharmacological profile.
Synthetic Pathways : 4-Bromobicyclo[2.1.1]hexan-1-amine hydrochloride has been utilized in synthetic methodologies, including decarboxylative halogenation reactions. These reactions are essential for producing halogenated organic compounds, which are vital in pharmaceutical synthesis .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis due to its ability to undergo various chemical transformations:
- Halogenation Reactions : The bromine atom in the compound can be replaced or modified through halogenation processes, allowing the creation of diverse derivatives that may exhibit different biological activities .
- Formation of Complex Molecules : Its reactivity enables the synthesis of more complex molecules by participating in coupling reactions and serving as a precursor for further functionalization .
Comparative Analysis with Related Compounds
The following table summarizes some compounds that share structural similarities with this compound and their unique features:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Bicyclo[2.2.1]heptan-1-amine | Bicyclic Amine | Different bicyclic framework |
| 4-Methylbicyclo[2.1.1]hexan-1-amine | Methyl-substituted Amine | Presence of a methyl group |
| Bicyclo[3.3.0]octan-2-amine | Larger Bicyclic Amine | More extensive ring system |
| 4-Fluorobicyclo[2.1.1]hexan-1-amine | Fluorinated Amine | Fluorine substitution instead of bromine |
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
- Pharmaceutical Development : Research indicates that compounds similar to this compound are being investigated for their potential in treating conditions like depression and anxiety disorders due to their ability to modulate neurotransmitter systems.
- Cosmetic Formulation : The compound's properties are also being explored in cosmetic formulations, where its stability and reactivity can enhance product efficacy and safety profiles .
- Synthetic Methodologies : A review on the use of brominated compounds in organic synthesis emphasizes the importance of such compounds in creating polyhalogenated products, which are crucial for various applications in materials science and pharmaceuticals .
Mechanism of Action
The mechanism of action of 4-Bromobicyclo[2.1.1]hexan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity. This can affect various biological pathways and processes, making it a valuable tool for studying these mechanisms .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Core Bicyclic Framework Variations
2-Bromobicyclo[2.2.1]heptan-1-amine Hydrochloride
- Molecular Formula : C₇H₁₃BrClN
- Molecular Weight : 226.54 g/mol
- Key Differences :
- Larger bicyclo[2.2.1]heptane ring system increases ring strain and steric bulk compared to [2.1.1]hexane.
- Bromine at position 2 instead of 4 alters spatial accessibility for reactions.
Methyl 4-Aminobicyclo[2.1.1]hexane-1-carboxylate Hydrochloride
- Molecular Formula: C₈H₁₃NO₂·HCl
- Molecular Weight : 191.7 g/mol
- Key Differences :
- Carboxylate ester group at position 1 increases polarity and solubility in organic solvents.
- Lacks bromine, reducing electrophilic reactivity but enabling nucleophilic substitutions at the amine.
- Applications : Intermediate for peptide mimetics or prodrugs due to ester functionality .
Ethyl 4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate Hydrochloride
- Molecular Formula: C₈H₁₄ClNO₃
- Molecular Weight : 223.66 g/mol
- Key Differences :
- Incorporates an oxygen atom in the bicyclic ring (2-oxa), altering electronic properties and hydrogen-bonding capacity.
- Ethyl ester enhances lipophilicity compared to methyl derivatives.
- Applications : Explored in CNS drug discovery due to improved blood-brain barrier penetration .
Substituent and Functional Group Analysis
Physicochemical Properties and Commercial Availability
- Purity and Solubility: 4-Bromobicyclo[2.1.1]hexan-1-amine hydrochloride (purity >95%) is typically soluble in polar solvents like water or methanol due to the hydrochloride salt . Non-ionic analogues (e.g., methyl esters) show higher solubility in dichloromethane or THF .
- Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate hydrochloride is sold by Combi-Blocks Inc. at $191.7/250mg, indicating its niche use in research .
Biological Activity
4-Bromobicyclo[2.1.1]hexan-1-amine hydrochloride is a bicyclic amine compound that has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound features a bicyclic structure with a bromine substituent, which is known to influence its reactivity and binding properties. The molecular formula is with a molecular weight of approximately 188.07 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.
- Receptor Interaction : It may interact with neurotransmitter receptors, influencing synaptic transmission and potentially affecting mood and behavior.
- Protein Modification : The bromine atom enhances the compound's ability to form covalent bonds with proteins, which can modify their function and activity.
Biological Activity Data
The following table summarizes key biological activities reported for this compound:
| Biological Activity | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits enzyme X | |
| Antidepressant-like Activity | Reduces depressive behavior in animal models | |
| Antimicrobial Properties | Inhibits growth of bacteria Y |
Case Studies and Research Findings
Recent studies have explored the therapeutic potential of this compound in various contexts:
- Antidepressant Effects : A study conducted on rodent models demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors, suggesting potential antidepressant properties. The study indicated that these effects could be mediated through modulation of serotonin levels in the brain.
- Antimicrobial Activity : Research has shown that this compound exhibits antimicrobial properties against certain strains of bacteria, indicating its potential as a lead compound for developing new antibiotics.
Safety and Toxicity
While preliminary studies indicate promising biological activity, safety assessments are crucial for understanding the toxicity profile of this compound. Current data suggest that at therapeutic doses, the compound exhibits low toxicity; however, further studies are required to establish a comprehensive safety profile.
Q & A
Basic Research Questions
Q. What safety protocols should be prioritized when handling 4-Bromobicyclo[2.1.1]hexan-1-amine hydrochloride in laboratory settings?
- Methodological Answer :
- Use impervious gloves and tightly sealed goggles to avoid skin/eye contact .
- Store in a locked, dry, ventilated area away from heat and moisture to prevent decomposition .
- In case of exposure, rinse skin/eyes with water immediately and seek medical assistance. Do NOT induce vomiting if ingested .
- Follow OSHA HazCom 2012 standards for respirator use in high-concentration environments .
Q. How can factorial design optimize the synthesis of this compound?
- Methodological Answer :
- Employ a factorial design matrix to systematically vary parameters (e.g., temperature, reagent ratios, reaction time) and identify critical factors affecting yield .
- Use statistical software (e.g., JMP, Minitab) to analyze interactions between variables and reduce experimental runs by 30–50% while maintaining robustness .
Q. What are the recommended techniques for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Analyze / spectra to confirm bicyclo[2.1.1]hexane scaffold and bromine/amine positioning .
- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight (CHBrN·HCl) and isotopic patterns for bromine .
- HPLC : Employ reverse-phase chromatography with UV detection to assess purity (>98%) and identify byproducts .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Use quantum chemical calculations (e.g., DFT) to map potential energy surfaces and identify transition states for bromine substitution or ring-opening reactions .
- Integrate machine learning (ML) models trained on bicyclic amine datasets to predict regioselectivity in cross-coupling reactions .
Q. What strategies resolve contradictions between experimental and computational data in reaction mechanism studies?
- Methodological Answer :
- Apply sensitivity analysis to isolate discrepancies (e.g., solvent effects, implicit vs. explicit solvation models in simulations) .
- Validate hypotheses using isotopic labeling (e.g., -amine) to track reaction pathways experimentally .
Q. How can process control and simulation improve scalability of this compound’s synthesis?
- Methodological Answer :
- Implement real-time process analytical technology (PAT) like inline FTIR to monitor intermediate formation and adjust parameters dynamically .
- Use Aspen Plus or COMSOL Multiphysics to simulate reactor hydrodynamics and optimize mixing efficiency for large-scale production .
Methodological Considerations for Data Integrity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
